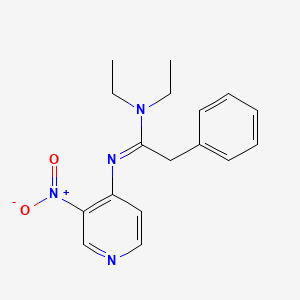![molecular formula C9H16OS4 B12547589 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane CAS No. 143696-26-8](/img/structure/B12547589.png)
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane is a chemical compound with the molecular formula C10H20O2S5. It is characterized by the presence of a disulfanyl group and an ethoxycarbonothioyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane typically involves the reaction of hexanethiol with carbon disulfide and ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
Step 1: Hexanethiol reacts with carbon disulfide in the presence of a base (such as sodium hydroxide) to form the corresponding thiocarbonate intermediate.
Step 2: The thiocarbonate intermediate is then treated with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane undergoes various types of chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or thiolates.
Substitution: The ethoxycarbonothioyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane involves its interaction with various molecular targets. The disulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. This interaction can lead to the modulation of enzymatic activities and cellular processes. The ethoxycarbonothioyl group can also participate in nucleophilic substitution reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,10-Disulfanyl-closo-Decaborate Anion: This compound contains a disulfanyl group and is used in similar applications.
Disulfiram: Known for its use in treating alcohol addiction, it also contains disulfide bonds.
Sodium 2,3-disulfanyl-1-propanesulfonate: Used in analytical chemistry and has similar disulfide functionalities.
Uniqueness
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane is unique due to the presence of both an ethoxycarbonothioyl group and a disulfanyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143696-26-8 |
|---|---|
Molecular Formula |
C9H16OS4 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
O-ethyl (hexanethioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C9H16OS4/c1-3-5-6-7-8(11)13-14-9(12)10-4-2/h3-7H2,1-2H3 |
InChI Key |
DFHJRBCNHUWDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=S)SSC(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
methanone](/img/structure/B12547513.png)
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
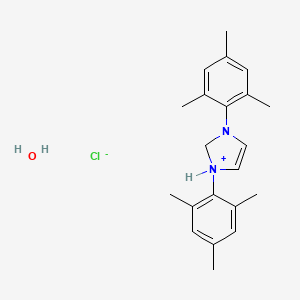
![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)
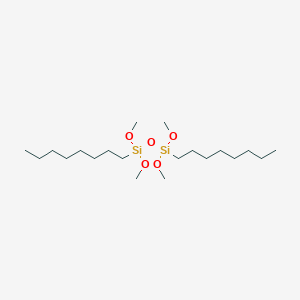
![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)

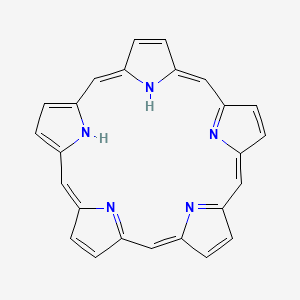
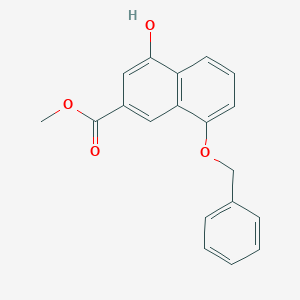
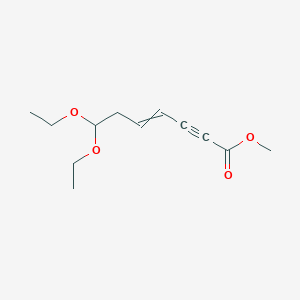
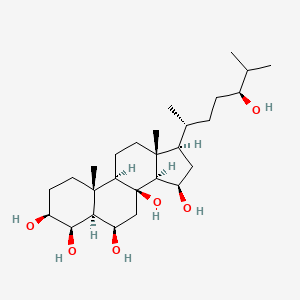
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
